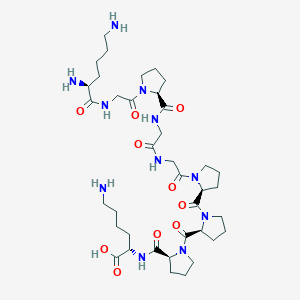
(2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base attached to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Tetrahydrofuran Ring: This step involves cyclization reactions under acidic or basic conditions.
Attachment of the Purine Base: The purine base is introduced through nucleophilic substitution reactions, often using protected intermediates to ensure selectivity.
Hydroxylation and Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
(2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the purine base or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, (2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its purine base is similar to nucleotides found in DNA and RNA, making it a valuable tool for studying genetic material and enzyme interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as an antiviral or anticancer agent, targeting specific molecular pathways.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of (2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL involves its interaction with specific molecular targets. The purine base can bind to enzymes and receptors, modulating their activity. The hydroxyl and amino groups may participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the attached sugar moiety.
Ribavirin: An antiviral compound with structural similarities.
Uniqueness
(2R,3R,4S)-4-(6-Amino-9H-purin-9-YL)-2-(2-hydroxyethyl)-tetrahydrofuran-3-OL is unique due to its specific stereochemistry and functional groups. These features confer distinct reactivity and biological activity, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H15N5O3 |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
(2R,3R,4S)-4-(6-aminopurin-9-yl)-2-(2-hydroxyethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c12-10-8-11(14-4-13-10)16(5-15-8)6-3-19-7(1-2-17)9(6)18/h4-7,9,17-18H,1-3H2,(H2,12,13,14)/t6-,7+,9+/m0/s1 |
InChIキー |
KDGZNNGPMTXIQX-LKEWCRSYSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@H](O1)CCO)O)N2C=NC3=C(N=CN=C32)N |
正規SMILES |
C1C(C(C(O1)CCO)O)N2C=NC3=C(N=CN=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


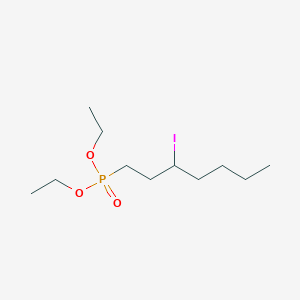

![N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide](/img/structure/B12584683.png)
![3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole](/img/structure/B12584691.png)
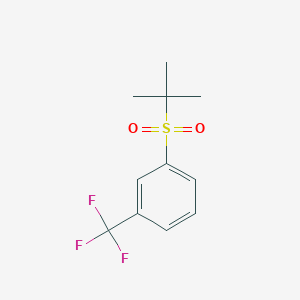

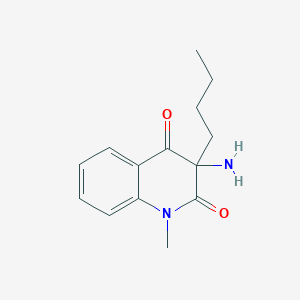
![Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B12584720.png)
![Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-](/img/structure/B12584725.png)
![4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12584737.png)
![6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12584741.png)
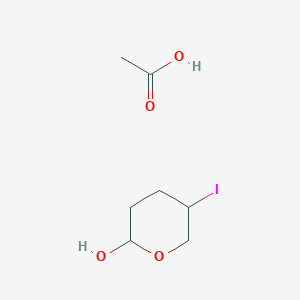
![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)
